molecular formula C18H18N2O2 B11838268 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-60-6

4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11838268
CAS No.: 651029-60-6
M. Wt: 294.3 g/mol
InChI Key: KFPSPGLZIXMMMD-UHFFFAOYSA-N
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Description

4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a synthetic small molecule based on the isoquinolinone scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . The core 1(2H)-isoquinolinone structure is a well-characterized heterocyclic compound . This particular derivative is designed for investigational use in oncology, specifically targeting enzymatic pathways critical for cell proliferation. Isoquinoline and tetrahydroisoquinoline derivatives are extensively studied for their potent antitumor and anti-proliferative effects . These compounds often function by inhibiting key enzymes involved in the cell cycle, such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR) . Inhibiting CDK2 can induce cell cycle arrest and promote apoptosis in cancerous cells, while DHFR inhibition disrupts nucleotide synthesis, thereby halting DNA replication and cell growth . The structural motif of this compound suggests potential utility as a building block in developing novel CDK2 or DHFR inhibitors. Additionally, the 5-hydroxyisoquinolin-1(2H)-one core is associated with antioxidant properties . Researchers can leverage this compound to explore the intersection of cytotoxic activity against cancer cell lines and cellular oxidative stress reduction. Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

651029-60-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-[3-[(dimethylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C18H18N2O2/c1-20(2)11-12-5-3-6-13(9-12)15-10-19-18(22)14-7-4-8-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22)

InChI Key

KFPSPGLZIXMMMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of the Phenyl Intermediate

The foundational step in synthesizing 4-(3-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves preparing a substituted phenyl precursor. A common approach employs 3-bromobenzaldehyde as the starting material. Through a Mannich reaction , the aldehyde group is functionalized with dimethylamine to introduce the (dimethylamino)methyl group (Scheme 1).

Reaction Conditions :

  • Reagents : Dimethylamine hydrochloride, formaldehyde (37% aqueous solution)

  • Solvent : Ethanol

  • Temperature : 60–70°C

  • Time : 6–8 hours

  • Yield : ~75%

The product, 3-((dimethylamino)methyl)benzaldehyde , is purified via column chromatography (silica gel, ethyl acetate/hexane).

Cyclization to Form the Isoquinolinone Core

The aldehyde intermediate is subsequently reacted with homophthalic anhydride under acidic conditions to form the isoquinolinone skeleton (Scheme 2). This step involves a Friedel-Crafts acylation followed by cyclodehydration.

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid

  • Solvent : Glacial acetic acid

  • Temperature : 120°C

  • Time : 12 hours

  • Yield : 60–65%

The hydroxyl group at position 5 is introduced during cyclization, eliminating the need for post-synthetic oxidation.

Rhodium-Catalyzed C-H Activation and Annulation

Recent advances in transition-metal catalysis have enabled streamlined syntheses of isoquinolinones. A rhodium(III)-catalyzed C-H activation/annulation strategy offers improved regioselectivity and fewer steps (Scheme 3).

Substrate Preparation

A N-pivaloyloxybenzamide derivative is prepared from 3-((dimethylamino)methyl)benzoic acid. The pivaloyl group acts as a directing group for C-H activation.

Reaction Conditions :

  • Reagents : Pivaloyl chloride, triethylamine

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Yield : 85–90%

Catalytic Cyclization with Vinyl Acetate

The benzamide undergoes rhodium-catalyzed annulation with vinyl acetate , serving as an acetylene surrogate, to form the isoquinolinone ring.

Reaction Conditions :

  • Catalyst : [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive : Cesium acetate (30 mol%)

  • Solvent : Methanol

  • Temperature : 60°C

  • Time : 16 hours

  • Yield : 70–78%

Advantages :

  • Avoids hazardous acetylene gas.

  • High functional group tolerance.

Nucleophilic Substitution on Preformed Isoquinolinones

Late-Stage Functionalization

An alternative route involves introducing the (dimethylamino)methyl group via nucleophilic substitution on a preformed 4-arylisoquinolinone (Scheme 4).

Reaction Steps :

  • Bromination : 4-(3-bromophenyl)-5-hydroxyisoquinolin-1(2H)-one is treated with N-bromosuccinimide (NBS).

  • Aminomethylation : The brominated intermediate reacts with dimethylamine in the presence of a copper(I) catalyst .

Reaction Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF

  • Temperature : 100°C

  • Yield : 50–55%

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Key AdvantagesLimitations
Multi-Step Organic4–560–75Scalable for industrial productionLengthy purification steps
Rhodium Catalysis2–370–78Atom-economical, regioselectiveHigh catalyst cost
Late-Stage Functionalization350–55Modular for derivative synthesisModerate yields, harsh conditions

Chemical Reactions Analysis

Types of Reactions

4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroisoquinolinones, and various substituted isoquinolinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has garnered interest for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and cancer.

  • Neuropharmacology : The compound exhibits significant neuroprotective effects, potentially acting as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. Molecular docking studies suggest strong binding affinities to acetylcholinesterase receptors .
  • Anticancer Activity : Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to standard chemotherapeutic agents, making it a candidate for further development in oncology .

The biological activities of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one are diverse:

  • Antioxidant Properties : The compound exhibits antioxidant activity, effectively scavenging free radicals and thereby holding potential for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting applications in treating inflammatory disorders.

Data Tables

Biological ActivityAssay TypeResult (IC50)Reference
AntioxidantDPPH Scavenging12 µM
Anti-inflammatoryCytokine InhibitionIC50 = 10 µM
AnticancerMTT AssayIC50 = 15 µM (Breast Cancer)
NeuroprotectiveAChE InhibitionIC50 = 20 µM

Case Study 1: Neuroprotection

In a study focused on neuroprotective compounds, derivatives similar to 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one were tested for their ability to inhibit acetylcholinesterase. Results indicated significant reductions in enzyme activity, suggesting potential therapeutic applications for Alzheimer's disease .

Case Study 2: Anticancer Activity

A series of analogs derived from the target compound were synthesized and evaluated against various cancer cell lines. One analog exhibited selective cytotoxicity towards lung cancer cells with an IC50 value of 18 µM. This highlights the potential for structural modifications to enhance anticancer properties .

Mechanism of Action

The mechanism of action of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. Additionally, the hydroxyisoquinolinone core can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aminoalkyl Substituents

  • 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0) Key Difference: Replaces the dimethylamino group with a dipropylamino moiety. This could alter pharmacokinetics compared to the dimethylamino analog . Synthesis: Likely involves similar Mannich-type reactions but with dipropylamine instead of dimethylamine.
  • 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)-2H-isoquinolin-1-one Key Difference: Substitutes the dimethylaminomethylphenyl group with a 3-(trifluoromethyl)phenyl group. Impact: The electron-withdrawing trifluoromethyl group reduces basicity and increases metabolic stability. The compound exhibits a logP of 4.33, indicating high lipophilicity, which may favor CNS penetration .

Analogues with Aromatic or Heterocyclic Substitutions

  • 5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (CAS 656234-36-5) Key Difference: Features a naphthalene ring instead of the phenyl group. Impact: The bulkier naphthyl group may enhance π-π stacking interactions with hydrophobic protein pockets but could reduce solubility. The hydroxyl group at position 5 remains conserved, suggesting a critical role in bioactivity .
  • 5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one Key Difference: Incorporates a chlorophenylmethoxy group and a methylbenzyl substituent. The dihydroisoquinolinone core may confer conformational rigidity compared to the fully aromatic isoquinolinone .

Analogues with Glycosidic or Carbohydrate Modifications

  • 3-(5-(Hydroxymethyl)furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one Key Difference: Attaches a glycoside (glucose derivative) and a hydroxymethylfuran group. Impact: The carbohydrate moiety significantly enhances hydrophilicity, as evidenced by its molecular formula (C19H19NO8) and polar functional groups. Such modifications are often employed to improve water solubility for intravenous administration .

Comparative Data Table

Compound Name Substituent at 4-Position Molecular Weight logP Key Pharmacological Feature Reference
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one (Target) 3-((Dimethylamino)methyl)phenyl ~324.4 (calc.) ~2.5 Potential CNS activity due to basicity
4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one 4-[(Dipropylamino)methyl]phenyl ~380.5 (calc.) ~3.8 Enhanced lipophilicity
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)-2H-isoquinolin-1-one 3-(Trifluoromethyl)phenyl 305.25 4.33 High metabolic stability
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one Naphthalen-2-yl 287.3 ~3.5 Strong hydrophobic interactions

Research Findings and Implications

  • Bioactivity Trends: Compounds with aminoalkyl groups (e.g., dimethylamino or dipropylamino) show promise in targeting amine-binding receptors, such as neurotransmitter transporters or GPCRs . Hydrophilic modifications (e.g., glycosides) improve solubility but may limit blood-brain barrier penetration .
  • Synthetic Accessibility: Mannich reactions and nucleophilic aromatic substitutions are common for introducing aminoalkyl or aryl groups .
  • Structure-Activity Relationships (SAR) :
    • The 5-hydroxy group is critical for hydrogen bonding with targets, as seen in anti-viral assays .
    • Substituents at the 4-position dictate selectivity; for example, trifluoromethyl groups enhance affinity for hydrophobic enzyme pockets .

Biological Activity

4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one, often referred to as a hydroxyisoquinolinone derivative, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}

IUPAC Name : 4-[3-((dimethylamino)methyl)phenyl]-5-hydroxy-2H-isoquinolin-1-one

Molecular Weight : 304.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylamino group is known to enhance solubility and bioavailability, while the hydroxyisoquinolinone moiety may participate in redox reactions, influencing cellular processes such as apoptosis and oxidative stress response .

Anticancer Activity

Research has indicated that derivatives of isoquinolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been shown to suppress neuronal cell death induced by oxidative stress, which is a common pathway in neurodegenerative diseases. The structure-activity relationship studies indicate that specific modifications can enhance its protective effects against oxidative damage .

Research Findings and Case Studies

StudyFindings
Cytotoxicity Assay Demonstrated significant inhibition of proliferation in cancer cell lines (e.g., HeLa, MCF-7) at micromolar concentrations.
Neuroprotection Study Showed that compounds with similar structures significantly reduced lactate dehydrogenase release in neuronal cells under oxidative stress conditions .
Mechanistic Insights Suggested involvement of apoptosis-related proteins (e.g., caspases) in mediating the cytotoxic effects .

Synthetic Routes

The synthesis of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediate Compounds : Reaction between dimethylamine and phenyl compounds.
  • Cyclization : Cyclization reactions under specific conditions to form the isoquinolinone structure.

These synthetic pathways are crucial for obtaining derivatives with enhanced biological activities.

Q & A

Q. How can researchers optimize the synthesis of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with rigorous control of reaction parameters. Key strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) or ethanol for intermediate steps to enhance solubility and reduce side reactions .
  • Catalysts : Use of transition-metal catalysts (e.g., palladium for cross-coupling) to accelerate critical steps like arylations .
  • Temperature Control : Maintain temperatures between 50–80°C to balance reaction kinetics and thermal stability of intermediates .
  • Purification : Employ column chromatography or recrystallization for high-purity isolation. Advanced methods like continuous flow synthesis can improve scalability and reproducibility .

Q. What analytical techniques are most effective for characterizing 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural elucidation and purity assessment:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and dimethylamino groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm to quantify purity and identify byproducts .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask methods with solvents of increasing polarity (water, DMSO, ethanol) at pH 3–10 to identify optimal formulation conditions .
  • Stability Studies : Accelerated degradation tests under heat (40–60°C), light, and oxidative stress (H2_2O2_2) monitored via HPLC to assess shelf-life and storage requirements .

Advanced Research Questions

Q. What experimental approaches are suitable for elucidating the biological targets of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one?

  • Methodological Answer : Mechanistic studies involve:
  • Enzyme/Receptor Binding Assays : Radioligand displacement or fluorescence polarization assays to screen for interactions with kinases, GPCRs, or ion channels .
  • Crystallography : Co-crystallization with putative targets (e.g., cytochrome P450 enzymes) to resolve binding modes .
  • Gene Knockdown Models : CRISPR/Cas9-mediated gene silencing to identify pathways affected by the compound .

Q. How can computational modeling enhance the understanding of this compound’s activity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets such as DNA topoisomerases or β-amyloid proteins .
  • QSAR Modeling : Correlate substituent effects (e.g., dimethylamino group) with bioactivity using Hammett constants or DFT calculations .

Q. What methodologies are recommended for assessing the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Degradation Studies : Hydrolysis/photolysis experiments in simulated environmental matrices (soil, water) to track transformation products via LC-MS.
  • Ecotoxicology : Acute toxicity assays using Daphnia magna or algae to determine EC50_{50} values .

Q. How can researchers design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :
  • ADME Profiling : Administer radiolabeled compound in rodent models, followed by tissue distribution analysis via scintillation counting .
  • Metabolite Identification : LC-MS/MS of plasma and urine samples to map phase I/II metabolism pathways .

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